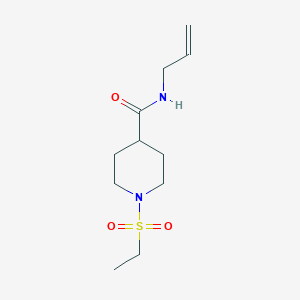
2-(4-benzyl-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BPTA and belongs to the class of piperazine-based compounds. BPTA has shown promising results in various scientific research areas, including neuroprotection, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
BPTA's mechanism of action is not fully understood, but it is believed to act through multiple pathways. BPTA has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. This activation leads to the upregulation of antioxidant genes, which protects cells from oxidative stress-induced damage.
Additionally, BPTA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Inhibition of this pathway leads to a reduction in inflammation in various tissues, including the brain.
Biochemical and Physiological Effects:
BPTA has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and neuroprotection. BPTA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BPTA is its relatively simple synthesis method, which allows for large-scale production. BPTA has also shown promising results in various scientific research areas, including neuroprotection and anticancer activity.
However, there are some limitations to using BPTA in lab experiments. One of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various scientific research areas. Additionally, the potential side effects of BPTA are not fully understood, which may limit its use in clinical applications.
Direcciones Futuras
There are numerous future directions for the study of BPTA. One area of interest is the optimization of its use in various scientific research areas, including neuroprotection and cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Furthermore, the development of BPTA derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic properties. The potential use of BPTA in combination with other drugs or therapies is also an area of interest for future research. Overall, BPTA is a promising compound with numerous potential applications in various scientific research areas.
Aplicaciones Científicas De Investigación
BPTA has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress-induced damage and prevent neuronal cell death. BPTA has also been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
Furthermore, BPTA has demonstrated anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(22-20-21-17-8-4-5-9-18(17)26-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMUEHYDMWKTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4424399.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B4424407.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4424419.png)
![11-[(4-methoxyphenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4424421.png)


![4-cyano-2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4424443.png)
![N-methyl-2-(2-oxo-1-pyrrolidinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B4424451.png)
![N-ethyl-N'-(2-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4424459.png)

![methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate](/img/structure/B4424472.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4424473.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4424491.png)
![9-(3-hydroxyphenyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4424507.png)